molecular formula C16H13ClN2OS2 B10812343 (5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10812343
M. Wt: 348.9 g/mol
InChI Key: PDBJVAFYFYFLKK-ZSOIEALJSA-N
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Description

WAY-297255 is a chemical compound that has garnered interest in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-297255 involves multiple steps, starting from readily available raw materials. The specific synthetic routes and reaction conditions can vary, but typically involve a series of organic reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of WAY-297255 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same fundamental chemical reactions as in laboratory synthesis but is optimized for large-scale production. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

WAY-297255 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: WAY-297255 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in the reactions of WAY-297255 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from the reactions of WAY-297255 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

WAY-297255 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new chemical compounds.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of WAY-297255 involves its interaction with specific molecular targets within biological systems. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Detailed studies are often conducted to elucidate these mechanisms and understand how WAY-297255 exerts its effects at the molecular level.

Comparison with Similar Compounds

WAY-297255 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

Molecular Formula

C16H13ClN2OS2

Molecular Weight

348.9 g/mol

IUPAC Name

(5Z)-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13ClN2OS2/c1-9-7-11(8-14-15(20)18-16(21)22-14)10(2)19(9)13-5-3-12(17)4-6-13/h3-8H,1-2H3,(H,18,20,21)/b14-8-

InChI Key

PDBJVAFYFYFLKK-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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